molecular formula C12H21NO4 B3113196 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid CAS No. 193903-41-2

1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid

Cat. No.: B3113196
CAS No.: 193903-41-2
M. Wt: 243.3 g/mol
InChI Key: ZJKLCKHPWZDBIA-UHFFFAOYSA-N
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Description

1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid, also known as N-BOC-4-Piperidinecarboxylic acid, is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (BOC) group and a carboxylic acid group. It is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with a BOC group. One common method involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the BOC group.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction of the carboxylic acid to an alcohol.

    Potassium Permanganate (KMnO4): Used for oxidation of the alcohol to a carboxylic acid.

    Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.

Major Products Formed

Scientific Research Applications

1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid is primarily related to its ability to act as a protecting group for amines. The BOC group provides stability to the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the BOC group can be selectively removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid is unique due to the presence of the oxoethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLCKHPWZDBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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